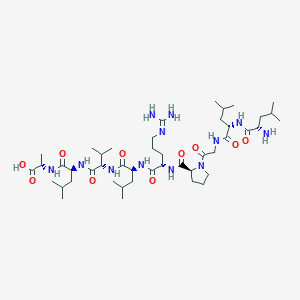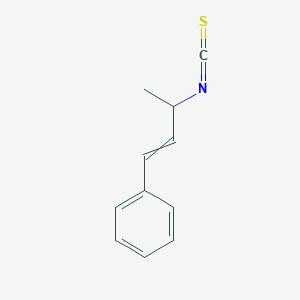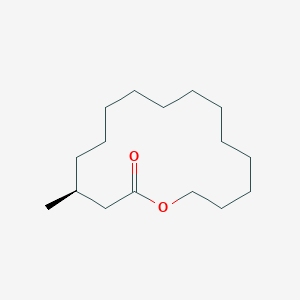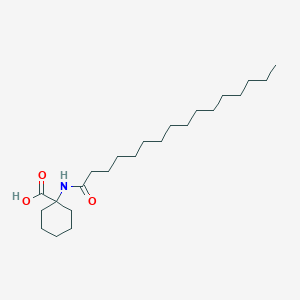![molecular formula C17H20O4 B14186948 1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene CAS No. 928048-35-5](/img/structure/B14186948.png)
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene is an organic compound with a complex structure It is characterized by the presence of benzyloxy, methoxymethoxy, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable synthesis by controlling reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to aldehyde or carboxylic acid groups under specific conditions.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The benzyloxy and methoxymethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized benzene compounds .
Scientific Research Applications
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene involves its interaction with specific molecular targets. The benzyloxy and methoxymethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-methylbenzene: Similar structure but lacks the benzyloxy and methoxymethoxy groups.
3-Methoxytoluene: Another similar compound with a simpler structure.
1-Methyl-3-methoxybenzene: Shares the methoxy and methyl groups but differs in overall complexity.
Uniqueness
1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene is unique due to the presence of both benzyloxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
928048-35-5 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(methoxymethoxy)-3-methyl-5-(phenylmethoxymethoxy)benzene |
InChI |
InChI=1S/C17H20O4/c1-14-8-16(20-12-18-2)10-17(9-14)21-13-19-11-15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3 |
InChI Key |
JRFYQBCQEOPYQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCOCC2=CC=CC=C2)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)


![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)


![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)
